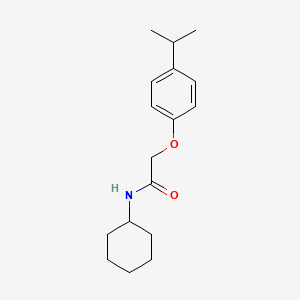
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide, also known as CPI-1189, is a novel compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of N-acylphenylhydroxylamines and exhibits a unique mechanism of action.
作用机制
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide exhibits a unique mechanism of action. It acts as a modulator of the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. N-cyclohexyl-2-(4-isopropylphenoxy)acetamide binds to the sigma-1 receptor and regulates its activity, leading to the modulation of various signaling pathways. This modulation results in the activation of neuroprotective pathways and the inhibition of pro-inflammatory pathways, leading to the potential therapeutic effects of N-cyclohexyl-2-(4-isopropylphenoxy)acetamide.
Biochemical and Physiological Effects
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). These effects suggest that N-cyclohexyl-2-(4-isopropylphenoxy)acetamide may have potential therapeutic applications in the treatment of neurodegenerative diseases and inflammation-related disorders.
实验室实验的优点和局限性
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has several advantages for lab experiments. It has a high affinity and selectivity for the sigma-1 receptor, making it a useful tool for studying the role of this receptor in various cellular processes. N-cyclohexyl-2-(4-isopropylphenoxy)acetamide is also stable and can be easily synthesized in large quantities, making it a cost-effective compound for lab experiments. However, N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has some limitations. It has poor solubility in water, which can limit its use in some experiments. N-cyclohexyl-2-(4-isopropylphenoxy)acetamide also has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of N-cyclohexyl-2-(4-isopropylphenoxy)acetamide. One potential direction is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential use as an anti-inflammatory agent in the treatment of inflammation-related disorders. Additionally, the development of new analogs of N-cyclohexyl-2-(4-isopropylphenoxy)acetamide with improved properties such as solubility and half-life could lead to the development of more effective therapeutic agents.
合成方法
The synthesis method of N-cyclohexyl-2-(4-isopropylphenoxy)acetamide involves the reaction of cyclohexylamine with 4-isopropylphenol in the presence of acetic anhydride to form N-cyclohexyl-4-isopropylphenolamine. This intermediate is then reacted with chloroacetyl chloride in the presence of triethylamine to form N-cyclohexyl-2-(4-isopropylphenoxy)acetamide. The final product is obtained after purification using column chromatography.
科学研究应用
N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-cyclohexyl-2-(4-isopropylphenoxy)acetamide has also been studied for its potential use as an anti-inflammatory agent and in the treatment of pain.
属性
IUPAC Name |
N-cyclohexyl-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13(2)14-8-10-16(11-9-14)20-12-17(19)18-15-6-4-3-5-7-15/h8-11,13,15H,3-7,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZJTJUAUWMFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[4-(propan-2-yl)phenoxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)
![({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetonitrile](/img/structure/B5854583.png)
![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)




![3-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5854622.png)





![methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5854653.png)